N,N-Dimethyl-1-piperidinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYRPPUFMRGGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185374 | |
| Record name | 1-Piperidinecarboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31468-18-5 | |
| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinecarboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FN736FYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparative Routes for N,n Dimethyl 1 Piperidinecarboxamide and Its Analogs
Strategies for the Formation of the Piperidine (B6355638) Carboxamide Moiety
The construction of the N,N-disubstituted piperidine carboxamide structure is centered around the formation of the robust amide bond linking the piperidine nitrogen to a carbonyl group, which is further substituted with a dimethylamino group.
The most common and versatile method for forming amide bonds is the condensation reaction between a carboxylic acid and an amine, a process that requires activation of the carboxylic acid. hepatochem.com In the context of N,N-Dimethyl-1-piperidinecarboxamide synthesis, this would conceptually involve the reaction between piperidine (acting as the amine) and a hypothetical N,N-dimethylcarbamic acid. However, since carbamic acids are generally unstable, a more practical approach involves reacting piperidine with an activated derivative of N,N-dimethylcarbamic acid, such as N,N-dimethylcarbamoyl chloride.
Alternatively, and more commonly for ureas, the synthesis involves the reaction of piperidine with phosgene (B1210022) or a phosgene equivalent to form an intermediate piperidine-1-carbonyl chloride, which is then reacted with dimethylamine (B145610). Conversely, reacting dimethylamine with a phosgene equivalent generates N,N-dimethylcarbamoyl chloride, a stable and commercially available reagent, which can then be coupled with piperidine.
The efficiency of amide bond formation can be significantly enhanced by using coupling reagents. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. luxembourg-bio.com This activation facilitates the nucleophilic attack by the amine. researchgate.net While direct carbamoyl (B1232498) chloride chemistry is common for ureas, standard peptide coupling reagents are widely used for synthesizing analogous carboxamides from carboxylic acid precursors.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.comresearchgate.net They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce potential racemization at adjacent chiral centers, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents. nih.gov HATU, for example, reacts with carboxylic acids to form an activated ester that readily reacts with amines, often leading to high yields and short reaction times. nih.gov
The general mechanism involves the reaction of the coupling reagent with a carboxylic acid to form a reactive intermediate, which is then attacked by the amine nucleophile (e.g., piperidine or an analog) to form the desired amide bond. hepatochem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent (Acronym) | Key Features | Common Additive |
|---|---|---|---|
| Carbodiimides | EDC | Water-soluble byproducts, good for aqueous media. researchgate.net | HOBt nih.gov |
| Carbodiimides | DCC | Insoluble urea (B33335) byproduct, easily filtered. luxembourg-bio.comresearchgate.net | HOBt luxembourg-bio.com |
| Onium Salts (Aminium/Uronium) | HATU | High efficiency, low racemization, fast reaction rates. nih.gov | DIPEA (as a base) |
| Onium Salts (Phosphonium) | PyBOP | Effective for hindered amino acids and solid-phase synthesis. | DIPEA (as a base) |
Nucleophilic reactions are fundamental to the synthesis of this compound. The most direct application is the nucleophilic substitution where piperidine acts as the nucleophile, attacking an electrophilic carbonyl carbon. A prime example is the reaction of piperidine with N,N-dimethylcarbamoyl chloride. In this reaction, the lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group and formation of the final product.
Another strategy involves the iterative addition of nucleophiles to carboxamides. nih.gov For instance, a protocol for synthesizing α-tertiary amines has been developed where an organolithium reagent first adds to an N,N-dialkyl carboxamide to form a tetrahedral intermediate. This intermediate is then treated with an activating agent like bromotrimethylsilane, followed by the addition of a second nucleophile. nih.gov While this specific method is for C-C bond formation, the principle of activating a carboxamide to facilitate a second nucleophilic attack is relevant.
Furthermore, the synthesis of substituted piperidines can be achieved by reacting an N-formyliminium ion precursor with carbon nucleophiles. nih.gov In a flow electrosynthesis process, N-formylpiperidine can be anodically methoxylated. This methoxylated product serves as a precursor to the N-formyliminium ion, which readily reacts with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. nih.gov Subsequent modification of the formyl group could lead to the desired carboxamide.
The aza-Michael reaction, an intramolecular nucleophilic addition, is another powerful tool for forming the piperidine ring itself, which can then be functionalized. nih.govntu.edu.sg
Key cyclization strategies include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and effective method for forming cyclic amines like piperidine. nih.gov
Metal-Catalyzed Cyclization: Transition metals like palladium, rhodium, and iridium can catalyze the cyclization of linear substrates. nih.govorganic-chemistry.org For example, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Palladium catalysts are used in Wacker-type aerobic oxidative cyclizations of alkenes containing a tethered nitrogen nucleophile. organic-chemistry.org
Ring-Closing Metathesis (RCM): Diene substrates containing a nitrogen atom can undergo RCM using Grubbs' or other ruthenium catalysts to form a dihydropyridine (B1217469) ring, which can then be reduced to piperidine.
Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an imine (or its equivalent) can form a tetrahydropyridine (B1245486) ring, which is a direct precursor to piperidine upon reduction. nih.gov
Radical Cyclization: Radical-mediated cyclization of unsaturated amines or related substrates can efficiently form the piperidine ring. nih.govnih.gov For example, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov
Table 2: Selected Cyclization Strategies for Piperidine Ring Synthesis
| Cyclization Method | Substrate Type | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Metal-Catalyzed N-Heterocyclization | Primary amines and diols | Cp*Ir complex | organic-chemistry.org |
| Wacker-Type Cyclization | Unsaturated amines (alkenyl amines) | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |
| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) complex | nih.gov |
| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Electrochemical cell | nih.gov |
Optimization of Synthetic Pathways
To maximize the utility of any synthetic route, optimization of the reaction parameters is essential. This involves systematic studies of reaction conditions and careful selection of reagents and catalysts to improve yield, purity, and reaction efficiency while minimizing costs and environmental impact.
The outcome of a chemical reaction is highly dependent on its conditions. For the synthesis of this compound and its analogs, key parameters to optimize include:
Temperature: Temperature affects reaction rates and selectivity. For instance, in a study on the N-aminomethylation of indoles with piperidine, reactions were tested at various temperatures, with 50°C being identified as optimal to achieve a good yield without significant byproduct formation. researchgate.net In a patented process for synthesizing N,N-dimethyl piperidinium (B107235) chloride, the reaction temperature was controlled at 60°C. patsnap.com
Stoichiometry: The molar ratio of reactants is critical. Using an excess of one reagent can drive the reaction to completion but may complicate purification. In amide coupling reactions, the stoichiometry of the coupling reagent, acid, amine, and any base additive must be carefully controlled. Typically, slight excesses of the coupling reagent and the amine are used relative to the carboxylic acid. nih.gov
Reaction Time: Monitoring the reaction over time allows for the determination of the point of maximum product formation before side reactions or degradation begin to occur. The aforementioned aminomethylation study found 2 hours to be the optimal reaction time under their specific conditions. researchgate.net
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. For amide coupling, polar aprotic solvents like DMF, NMP, or DCM are common. researchgate.net
A systematic approach, often employing Design of Experiments (DoE), can efficiently map the reaction landscape to identify the optimal set of conditions.
The choice of catalyst and reagents is arguably the most critical factor in developing an efficient synthesis.
Catalyst Selection: For piperidine ring formation, the catalyst can determine the reaction's feasibility and stereochemical outcome. Heterogeneous catalysts, such as Rhodium on carbon (Rh/C), are effective for the hydrogenation of pyridines to piperidines and offer the advantage of easy separation. organic-chemistry.org Homogeneous catalysts, like the Cp*Ir complex for N-heterocyclization, provide high activity and selectivity under milder conditions. organic-chemistry.org For aminocarbonylation reactions to produce carboxamides, palladium catalysts, often paired with specific phosphine (B1218219) ligands like XantPhos, have proven highly effective, even with less reactive amines. mdpi.com
Reagent Selection: In amide bond formation, the selection of the coupling reagent is crucial. While classic reagents like DCC are effective, they can lead to purification challenges due to the dicyclohexylurea (DCU) byproduct. researchgate.net Modern onium salt-based reagents like HATU often provide cleaner reactions with higher yields and faster rates, though at a higher cost. nih.gov The choice depends on the scale of the reaction, the steric and electronic properties of the substrates, and cost considerations. For the synthesis of N,N-dimethyl piperidinium chloride, using n-butanol as a solvent and sodium hydroxide (B78521) as the base was shown to be effective, leading to a high-purity product. patsnap.com
By carefully selecting catalysts and reagents and fine-tuning reaction conditions, synthetic routes to this compound can be made more efficient, scalable, and economically viable.
Yield Enhancement and Byproduct Minimization
The efficient synthesis of this compound and its analogs focuses on maximizing product yield while minimizing byproduct formation. A common synthetic route involves the reaction of piperidine with N,N-dimethylcarbamoyl chloride. This reaction is often performed in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature is critical in optimizing the yield and purity of the final product.
To enhance yield, process optimization often involves a thorough investigation of reaction parameters. For instance, maintaining a low temperature during the addition of the carbamoyl chloride can help to control the exothermic nature of the reaction and prevent the formation of undesired side products. The stoichiometry of the reactants is also a key factor; using a slight excess of the amine base can ensure complete reaction and maximize the conversion of the starting piperidine.
Byproduct formation can be a significant issue, leading to lower yields and complicating purification. Potential byproducts can arise from side reactions of the carbamoyl chloride or from impurities in the starting materials. One strategy to minimize byproducts is to use high-purity reagents and solvents. Additionally, careful control of the reaction conditions, such as temperature and reaction time, can suppress the formation of unwanted substances. Post-reaction workup procedures, including washing with aqueous solutions to remove salts and unreacted starting materials, followed by distillation or crystallization, are crucial for obtaining a high-purity product.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant 1 | Piperidine | The primary amine for the carboxamide formation. |
| Reactant 2 | N,N-Dimethylcarbamoyl chloride | The acylating agent providing the dimethylcarbamoyl group. |
| Base | Triethylamine | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Solvent | Dichloromethane or Toluene | Provides a suitable medium for the reaction. |
| Temperature | 0-25 °C | Helps to control the reaction rate and minimize side reactions. |
| Purification | Distillation or Crystallization | To isolate the pure product from byproducts and unreacted materials. |
Stereoselective and Enantioselective Synthetic Approaches (if applicable to specific derivatives)
While this compound itself is achiral, the synthesis of its chiral derivatives, where the piperidine ring is substituted, requires stereoselective or enantioselective methods. mdpi.com The development of such methods is crucial for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications. nih.govresearchgate.net
Several strategies have been developed for the asymmetric synthesis of substituted piperidines. mdpi.com These include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring. The inherent chirality of the starting material is transferred to the final product. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts, often based on transition metals like rhodium or iridium, can facilitate the enantioselective transformation of prochiral substrates into chiral piperidines. researchgate.netacs.org For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts is a powerful method for accessing enantiomerically enriched piperidines. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a particular reaction. Once the desired stereocenter is established, the auxiliary is removed.
Organocatalysis: Small organic molecules can also be used as catalysts to promote enantioselective reactions, such as the intramolecular aza-Michael reaction, to produce substituted piperidines with high enantioselectivity. nih.gov
Biocatalysis: Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral piperidines from prochiral ketones, offering high enantioselectivity under mild reaction conditions. acs.org
These methods provide access to a wide range of enantiomerically enriched piperidine derivatives that can be subsequently converted into the corresponding this compound analogs.
Scale-Up Considerations and Industrial Relevance in Chemical Synthesis
The transition of a synthetic process for this compound and its analogs from the laboratory to an industrial scale involves several important considerations to ensure safety, efficiency, and cost-effectiveness.
Key Scale-Up Challenges:
Heat Management: The reaction to form the carboxamide can be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. This often necessitates the use of jacketed reactors with precise temperature control.
Mixing: Ensuring proper mixing of reactants in large-volume reactors is essential for maintaining consistent reaction rates and preventing localized "hot spots." The choice of impeller design and agitation speed is crucial.
Reagent Handling: The safe handling and transfer of large quantities of chemicals, some of which may be corrosive or flammable, require specialized equipment and procedures.
Byproduct and Waste Management: Industrial-scale synthesis generates larger quantities of byproducts and waste streams that must be managed in an environmentally responsible and cost-effective manner.
Purification: Methods like chromatography, which are common in the lab, are often not economically viable for large-scale production. Therefore, scalable purification techniques such as distillation, crystallization, and extraction must be developed and optimized. researchgate.net
The industrial relevance of this compound and its derivatives often lies in their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. nih.govnih.gov The piperidine carboxamide moiety is a common structural motif in a variety of biologically active molecules. Therefore, a robust and economical industrial-scale synthesis of these building blocks is of significant interest.
Table 2: Comparison of Laboratory vs. Industrial Synthesis
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | Milligrams to grams | Kilograms to tons |
| Equipment | Glassware | Stainless steel or glass-lined reactors |
| Safety Focus | Personal protective equipment | Process safety management, hazard analysis |
| Purification | Chromatography, thin-layer chromatography | Distillation, crystallization, extraction |
| Economic Driver | Proof of concept, small-scale supply | Cost per kilogram, process efficiency |
Chemical Reactivity and Transformation Pathways of N,n Dimethyl 1 Piperidinecarboxamide
Reactions Involving the Carboxamide Functional Group
The tertiary carboxamide group in N,N-Dimethyl-1-piperidinecarboxamide is relatively unreactive but can undergo specific transformations under forcing conditions, primarily reduction and hydrolysis.
Reduction: Tertiary amides can be exhaustively reduced to their corresponding tertiary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 1-(dimethylaminomethyl)piperidine. orgosolver.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. masterorganicchemistry.com
Hydrolysis: Amides are known for their stability towards hydrolysis. Tertiary amides, in particular, are exceptionally resistant to cleavage under both acidic and basic conditions compared to primary and secondary amides. arkat-usa.org Vigorous conditions, such as refluxing with concentrated strong acids or bases, are typically required to hydrolyze this compound back to piperidine (B6355638) and dimethylamine (B145610). arkat-usa.orgumich.eduresearchgate.net The difficulty in hydrolysis stems from the poor leaving group ability of the dialkylamide anion. umich.edu Milder, non-aqueous methods have been developed that show increased efficacy for tertiary amides, such as using sodium hydroxide (B78521) in a methanol/dichloromethane solvent system. arkat-usa.org
| Reaction Type | Reagent(s) | Product(s) | Conditions |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O (workup) | 1-(Dimethylaminomethyl)piperidine | Anhydrous ether or THF |
| Hydrolysis | Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) | Piperidine, Dimethylamine, CO₂ (from acid) or Carboxylate (from base) | High temperature, prolonged reaction time |
Transformations of the Piperidine Heterocycle
The saturated piperidine ring is generally unreactive towards common electrophilic or nucleophilic substitution. However, the presence of the N-carbamoyl group enables specific transformations, most notably at the α-carbon position.
Direct electrophilic or nucleophilic substitution on the saturated carbons of the piperidine ring is not a feasible pathway. However, functionalization can be achieved indirectly through a deprotonation-alkylation sequence. The N-carbamoyl group can act as a directing group for lithiation at the C2 position (the α-carbon). researchgate.net
Treatment of N-acyl or N-carbamoyl piperidines with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in deprotonation at the C2 position to form a configurationally stable α-aminoorganolithium species. acs.orgnih.gov This organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to yield C2-substituted piperidine derivatives. nih.gov
This two-step sequence constitutes a formal nucleophilic substitution at the α-carbon.
Table of Representative α-Substitution Reactions via Lithiation
| Electrophile | Reagent | Product Type |
|---|---|---|
| Alkyl Halide | R-X (e.g., CH₃I) | 2-Alkyl-N,N-dimethyl-1-piperidinecarboxamide |
| Silyl Halide | R₃Si-Cl (e.g., Me₃SiCl) | 2-Silyl-N,N-dimethyl-1-piperidinecarboxamide |
| Chloroformate | ClCO₂R (e.g., ClCO₂Me) | Methyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate |
Ring-opening of the stable piperidine ring requires significant energy input and specific reagents, often involving radical or oxidative processes. While specific studies on this compound are not prevalent, general methods for N-acyl piperidines can be considered. Photooxidative methods using a photosensitizer can lead to the cleavage of the C-N or C-C bonds of the ring, potentially forming acyclic amino-aldehyde or amino-ketone derivatives. The N-carbamoyl group, due to its electronic properties, can influence the stability and reaction pathways of radical intermediates formed on the ring.
Derivatization Strategies and Functional Group Interconversions
The reactions described in the preceding sections form the basis for derivatization and functional group interconversions of this compound.
Functional Group Interconversion: The most direct interconversion involves the reduction of the carboxamide. This transforms the amide functional group into a tertiary amine, changing the electronic and physical properties of the molecule significantly.
Amide to Amine: this compound → 1-(Dimethylaminomethyl)piperidine
Derivatization via α-Lithiation: As detailed in section 3.2.1, the α-lithiation/alkylation sequence is a powerful strategy for introducing a wide array of substituents onto the piperidine ring. This allows for the synthesis of a library of C2-functionalized derivatives, which is a common approach in medicinal chemistry to explore structure-activity relationships. nih.govwhiterose.ac.uk
Mechanistic Investigations of Reaction Pathways
Mechanism of Carboxamide Reduction: The reduction of a tertiary amide like this compound with LiAlH₄ proceeds through a well-established multi-step mechanism. jove.com
Nucleophilic Attack: A hydride ion (H⁻) from AlH₃ (generated from LiAlH₄) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with an oxygen-aluminum bond. orgosolver.commasterorganicchemistry.com
Elimination: The lone pair on the piperidine nitrogen assists in the elimination of the aluminate species (-O-AlH₃), forming a transient, electrophilic iminium ion intermediate [R₂N=CH₂]⁺. masterorganicchemistry.commasterorganicchemistry.com
Second Hydride Attack: A second equivalent of hydride attacks the carbon of the iminium ion, reducing it to the final tertiary amine product. orgosolver.com
Mechanism of α-Lithiation: The regioselective deprotonation at the C2 position is explained by the concept of complex-induced deprotonation.
Coordination: The organolithium base (e.g., s-BuLi) first coordinates to the Lewis basic carbonyl oxygen of the N,N-dimethylcarbamoyl group. nih.gov
Deprotonation: This coordination positions the base in proximity to the α-protons on the piperidine ring, facilitating the abstraction of a proton (preferentially the axial one) to form the thermodynamically stable α-lithio carbanion. acs.org The resulting carbanion is stabilized by the dipole of the adjacent amide bond. In situ IR and NMR spectroscopy studies on related N-Boc systems have been used to monitor the formation and stability of these organolithium intermediates, confirming that the process is often rapid even at low temperatures (e.g., -78 °C to -50 °C). acs.org
Advanced Applications in Non Biological Chemical Systems
Utilization as a Reaction Medium or Solvent in Organic Synthesis
While N,N-Dimethyl-1-piperidinecarboxamide is not as ubiquitously employed as solvents like N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), its structural characteristics suggest its potential as a specialized polar aprotic solvent. Solvents play a critical role in chemical reactions, not only by dissolving reactants but also by influencing reaction pathways and rates. nih.gov The high polarity and aprotic nature of this compound, derived from its carboxamide group, make it capable of dissolving a range of organic and inorganic substances, similar to other polar aprotic solvents widely used in synthesis. nih.gov
Structurally, it is a derivative of both formamide (B127407) and piperidine (B6355638). nih.gov Piperidine itself is highly soluble in water and various organic solvents, underscoring its versatility. solubilityofthings.com Amide-based solvents like DMF are particularly effective in reactions involving polar mechanisms, such as SN2 reactions, due to their ability to solvate cations while leaving anions relatively free and more reactive. nih.gov Given these properties, this compound could serve as a medium for transformations where the specific steric and electronic environment provided by the piperidine ring might offer unique advantages in solubility or reactivity, although extensive studies documenting its use as a primary solvent are not prevalent in current literature. nih.govbohrium.com
**4.2. Role in Catalysis and Ligand Design
The search for efficient and selective catalytic systems is a central theme in modern chemistry. This compound and its derivatives possess structural features that make them attractive candidates for roles in both metal-free organocatalysis and as ligands in transition metal-catalyzed reactions.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a more sustainable alternative to traditional metal-based catalysts. mdpi.com The development of metal-free synthetic methods is highly desirable, particularly in industries like pharmaceuticals where metal contamination is a concern. mdpi.com Molecules that can act as Lewis bases or engage in hydrogen bonding are cornerstones of organocatalysis. nih.gov
The this compound structure contains multiple potential Lewis basic sites—the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group—which could interact with substrates. While direct use of this compound as a primary organocatalyst is not widely reported, related structures are known to participate in catalysis. For example, chiral imidazolidinones, which share a heterocyclic framework, have been used in numerous asymmetric transformations. chemrxiv.org Furthermore, dipeptides have been successfully employed as organocatalysts in asymmetric Michael additions under solvent-free conditions. mdpi.com This suggests the potential for functionalized derivatives of this compound to be designed as catalysts for specific metal-free transformations.
The performance of transition metal catalysts is critically dependent on the ligands coordinated to the metal center. nih.gov These ligands modulate the metal's electronic and steric properties, thereby controlling catalytic activity and selectivity. semanticscholar.orgresearchgate.net Guanidines and other N-donor compounds are well-established as excellent ligands due to their ability to stabilize a wide variety of metal centers. researchgate.netresearchgate.net
This compound possesses both nitrogen and oxygen donor atoms, giving it the potential to act as a monodentate or bidentate ligand. The design of ligands is crucial for discovering and optimizing new reactions. nih.govresearchgate.net For instance, the development of novel N,N,N-ligands was key to achieving a copper-catalyzed enantioconvergent cross-coupling reaction. sustech.edu.cn Similarly, amidophosphine ligands have been used to support aluminum hydride catalysts, where the ligand's coordination behavior influences catalytic activity. nih.gov The synthesis of copper complexes with anionic nitrogen ligands has been shown to be effective in amidation reactions of aryl halides. nih.gov The modular nature of the this compound scaffold allows for systematic modifications to fine-tune its properties as a ligand for various transition metal-catalyzed processes. uva.estdx.cat
Application as a Synthetic Building Block for Complex Chemical Structures
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs containing nitrogen heterocycles. researchgate.net Consequently, the development of methods to synthesize complex and stereochemically diverse piperidine-containing molecules is a major focus of organic synthesis. researchgate.netnews-medical.net
This compound serves as a functionalized piperidine derivative that can be used as a starting material or intermediate in multi-step syntheses. Research has focused on creating architecturally complex piperidines from simpler, easily accessible precursors. nih.gov For example, a de novo synthesis of piperidine nucleosides, which mimic the structure of bioactive compounds, has been reported starting from a heterocyclic system. nih.gov The ability to construct complex piperidines efficiently is of great value, with new methods aiming to reduce the number of synthetic steps required. news-medical.net By providing a stable, pre-formed piperidine ring with a reactive "handle" in the form of the carboxamide group, this compound represents a valuable building block for the assembly of more intricate molecular architectures.
| Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Biocatalytic C-H Oxidation and Cross-Coupling | A two-stage process involving enzymatic hydroxylation followed by nickel-catalyzed radical cross-coupling to functionalize piperidines. | Reduces a 7-17 step process to 2-5 steps, avoiding costly precious metals. | news-medical.net |
| Systematic Isomer Synthesis | Hydrogenation of disubstituted pyridines followed by epimerization to generate all 20 regio- and diastereoisomers of methyl-substituted pipecolinates. | Provides access to a wide range of 3D fragment shapes for drug discovery. | nih.gov |
| De Novo Synthesis of Piperidine Nucleosides | Synthesis from a 5,6-dihydro-1,4-dithiin homologating agent to create mimics of Immucillin drugs. | Builds the piperidine ring as part of the total synthesis to achieve a specific bioactive conformation. | nih.gov |
| Multicomponent Reactions | Combining multiple reactive fragments, such as in a hetero-[4+2] cycloaddition, to rapidly build substituted dehydropiperidines. | Convergent approach that quickly increases molecular complexity and creates multiple stereocenters. | researchgate.net |
Contributions to Polymer Chemistry and Materials Science
In materials science, this compound and its close analogues are valuable as monomers for creating "smart" polymers that respond to external stimuli, particularly temperature.
Temperature-responsive polymers can undergo a reversible phase transition in solution at a specific temperature, known as a critical solution temperature. mdpi.com This behavior is classified as a Lower Critical Solution Temperature (LCST), where a polymer solution phase-separates upon heating, or an Upper Critical Solution Temperature (UCST), where it phase-separates upon cooling. mdpi.comnih.gov
Research has demonstrated that polymers synthesized from monomers containing a piperidine carboxamide structure exhibit such temperature-responsive behaviors. nih.govbiomaterials.org For example, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), an analogue of a polymer derived from this compound, exhibits LCST behavior in aqueous solutions. nih.govbiomaterials.org In contrast, polymers like poly(N-acryloyl-nipecotamide) (PNANAm) can show UCST behavior, which is driven by the formation of intermolecular and intramolecular hydrogen bonds. nih.govbiomaterials.org The specific type of thermal response (LCST vs. UCST) and the transition temperature can be precisely controlled by the chemical structure, such as the position of the carboxamide group on the piperidine ring. nih.gov These polymers are typically synthesized using controlled polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to manage molecular weight and distribution. biomaterials.org The ability to tune the thermal response makes these piperidine-based polymers promising candidates for various applications, including as kinetic hydrate (B1144303) inhibitors in the energy sector. acs.org
| Polymer | Monomer Structure Basis | Observed Behavior | Key Findings | Reference |
|---|---|---|---|---|
| Poly(N-acryloyl-nipecotamide) (PNANAm) | Carboxamide at the 3-position | UCST | Shows UCST in PBS when molecular weight is above 7600 g/mol; driven by hydrogen bonding. | nih.govbiomaterials.org |
| Poly(N-acryloyl-isonipecotamide) (PNAiNAm) | Carboxamide at the 4-position | UCST (salt-dependent) | Soluble in PBS but exhibits UCST in the presence of certain salts like ammonium (B1175870) sulfate. | nih.govbiomaterials.org |
| Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm) | N,N-diethylcarboxamide at the 3-position | LCST | Exhibits LCST due to increased hydrophobicity from the diethyl groups. Performs well as a kinetic hydrate inhibitor. | nih.govacs.org |
Design of Novel Polymeric Architectures
The unique combination of a saturated heterocyclic piperidine ring and a tertiary carboxamide group in this compound suggests its potential as a versatile building block in polymer chemistry. Its incorporation into polymer chains could impart specific physical and chemical properties, leading to the development of new functional materials.
One potential application lies in its use as a functional monomer in various polymerization reactions. For instance, if modified to contain a polymerizable group such as a vinyl or acryloyl moiety, it could be copolymerized with other monomers to tailor the properties of the resulting polymer. The bulky and rigid piperidine ring could enhance the thermal stability and mechanical strength of the polymer backbone. The polar dimethylcarboxamide group, on the other hand, could increase the polymer's solubility in polar solvents and provide sites for intermolecular interactions.
Furthermore, the tertiary amine within the piperidine ring could be utilized as a catalytic site or a point of attachment for other functional groups, enabling the creation of reactive or responsive polymers. For example, the nitrogen atom could act as a built-in acid scavenger or a site for quaternization, leading to the formation of polyionic liquids or ion-exchange resins.
The potential of piperidine-containing polymers has been demonstrated with related compounds. For example, studies on poly(N-acryloyl-nipecotamide) have shown temperature-responsive behavior, suggesting that polymers incorporating the this compound moiety could also exhibit stimuli-responsive properties. scirp.org Such polymers are of great interest for applications in smart materials, drug delivery, and sensor technology.
A hypothetical approach to creating novel polymeric architectures could involve the ring-opening polymerization of a strained bicyclic derivative of this compound. This would lead to a linear polymer with the piperidinecarboxamide unit as a repeating functional group, potentially offering unique conformational and material properties.
Integration into Supramolecular Assemblies and Host-Guest Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The molecular structure of this compound possesses key features that make it a promising candidate for integration into such assemblies.
The presence of a carbonyl oxygen atom and two nitrogen atoms (one in the piperidine ring and one in the amide group) provides multiple sites for hydrogen bonding and coordination with metal ions. These interactions are fundamental to the construction of supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). While no specific MOFs incorporating this compound have been reported, its ability to act as a ligand is conceivable. The piperidine ring could also engage in weaker C-H···π or anion-π interactions, further stabilizing supramolecular structures.
In the context of host-guest chemistry, the piperidine ring of this compound could act as a scaffold to create a pre-organized cavity for the encapsulation of small guest molecules. The size and shape of this potential cavity could be tuned by chemical modification of the piperidine ring. The dimethylcarboxamide group could serve as a recognition site, interacting with specific functional groups on the guest molecule through hydrogen bonding or dipole-dipole interactions.
The potential for piperidine derivatives to form host-guest complexes has been explored. For instance, guanidinium (B1211019) monosulfonates have been shown to form crystalline inclusion compounds with various guest molecules, where the host lattice is constructed through hydrogen bonding. scielo.org.mx By analogy, crystalline phases of this compound or its derivatives might exhibit similar inclusion capabilities.
The self-assembly of this molecule in solution or at interfaces is another area of potential interest. Depending on the solvent and concentration, the interplay of hydrophobic interactions involving the piperidine ring and polar interactions of the carboxamide group could lead to the formation of micelles, vesicles, or other organized aggregates.
While the direct application of this compound in these advanced non-biological systems is still a nascent field of research, its chemical structure provides a strong rationale for its potential utility. Further investigation into its reactivity, coordination chemistry, and self-assembly behavior is warranted to fully unlock its capabilities in the design of novel polymers and supramolecular materials.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | N,N-dimethylpiperidine-1-carboxamide |
| CAS Number | 1691-99-2 |
| Predicted XLogP3 | 0.9 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 1 |
Spectroscopic and Structural Characterization Methodologies in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
The structure of N,N-Dimethyl-1-piperidinecarboxamide features several points of conformational interest, primarily the rotation around the C-N amide bond and the conformation of the piperidine (B6355638) ring. Due to the partial double-bond character of the amide bond, rotation is restricted, leading to the possibility of distinct chemical environments for the two methyl groups attached to the nitrogen. This can result in two separate signals in the ¹H NMR spectrum for these groups, particularly at low temperatures.
Variable-temperature NMR studies are instrumental in probing such dynamic processes. By recording spectra at different temperatures, researchers can observe the broadening and eventual coalescence of the two methyl signals into a single peak as the temperature increases and the rate of rotation around the C-N bond becomes faster on the NMR timescale. This allows for the calculation of the energy barrier to rotation. Similarly, NMR can provide insights into the chair-boat conformational equilibrium of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values; actual shifts can vary based on solvent and experimental conditions.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₂ (positions 2, 6) | ~3.2 - 3.4 | Triplet (t) |
| Piperidine CH₂ (positions 3, 5) | ~1.5 - 1.7 | Multiplet (m) |
| Piperidine CH₂ (position 4) | ~1.4 - 1.6 | Multiplet (m) |
NMR spectroscopy is a uniquely powerful tool for monitoring the progress of chemical reactions in real-time without the need for sample isolation. youtube.com For the synthesis of this compound, an NMR tube can serve as the reaction vessel. By acquiring spectra at regular intervals, one can observe the decrease in the signal intensity of the starting materials (e.g., piperidine and a dimethylcarbamoyl source) while simultaneously tracking the increase in the characteristic signals of the this compound product. youtube.com This time-course analysis provides invaluable data on reaction kinetics, helping to determine the rate law and optimize reaction conditions. youtube.com Furthermore, this technique can reveal the presence of transient intermediates or byproducts that might not be detectable by other methods. youtube.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₆N₂O), the exact molecular weight is 156.1263 g/mol . uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. When subjected to ionization (e.g., electron ionization), the molecule forms a molecular ion (M⁺) and undergoes characteristic fragmentation. Common fragmentation pathways for this compound would likely include the alpha-cleavage of the piperidine ring and the loss of the dimethylamino group. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.13355 | 135.8 |
| [M+Na]⁺ | 179.11549 | 139.9 |
| [M-H]⁻ | 155.11899 | 138.5 |
| [M]⁺ | 156.12572 | 131.9 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of this compound, one could obtain an electron density map from which a detailed molecular model can be built. nih.gov
This technique would provide unambiguous data on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry. nih.gov
Conformation: The exact conformation of the molecule in the solid state, including the planarity of the amide group and the specific chair, boat, or twist-boat conformation of the piperidine ring. mdpi.com
Intermolecular Interactions: The analysis would reveal how molecules are packed in the crystal lattice, detailing any intermolecular forces such as hydrogen bonds or van der Waals interactions that stabilize the structure. researchgate.net
While a specific crystal structure for this compound is not publicly available in the referenced literature, the analysis of related heterocyclic structures confirms the power of this technique to elucidate such structural details. researchgate.netnih.govmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. cardiff.ac.uk
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group, typically found in the region of 1630-1680 cm⁻¹. The exact position of this band can be sensitive to the molecular environment and conformation. Other key bands include C-N stretching vibrations and the various C-H bending and stretching modes of the piperidine ring and methyl groups.
Raman spectroscopy provides complementary information, particularly for symmetric non-polar bonds, and is useful for studying molecular structure in aqueous solutions. sns.it The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Amide I Stretch | 1630 - 1680 |
| C-N | Amide/Aliphatic Stretch | 1400 - 1450, 1000 - 1250 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating non-volatile compounds. A common approach would be reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by the presence of a single major peak in the chromatogram.
Gas Chromatography (GC): As a reasonably volatile compound, this compound can also be analyzed by GC. The sample is vaporized and passed through a column, separating it from impurities based on boiling point and interactions with the stationary phase.
For unequivocal identification, these separation techniques are often coupled with mass spectrometry (LC-MS or GC-MS), which allows for the mass of the compound eluting at a specific retention time to be determined, confirming its identity. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Key electronic parameters derived from quantum chemical calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For amides, the HOMO is typically associated with the lone pair on the nitrogen and the p-orbitals of the carbonyl oxygen, while the LUMO is often the π* anti-bonding orbital of the C=O group. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Electron Density and Charge Distribution: Calculations can map the electron density, showing how electrons are distributed across the molecule. In N,N-Dimethyl-1-piperidinecarboxamide, a high electron density is expected around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bonding.
Energetics: Quantum calculations provide the total electronic energy, enthalpy of formation, and Gibbs free energy. These values are essential for determining the relative stability of different conformations and for calculating the activation energies of chemical reactions.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer and intramolecular interactions. In a related compound, 1-amino-2,6-dimethylpiperidine, NBO analysis was used to explain charge delocalization within the molecule. researchgate.net For this compound, NBO would be used to quantify the resonance interaction (nN → π*C=O) that gives the amide C-N bond its partial double-bond character.
Table 1: Representative Electronic Properties Calculated for Amide and Piperidine (B6355638) Structures using DFT Note: This table presents typical values for analogous structures to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not available.
| Property | Typical Method | Analogous Compound Example | Typical Calculated Value/Observation |
| HOMO-LUMO Energy Gap | B3LYP/6-31+G(d,p) | 1-amino-2,6-dimethylpiperidine | ~5-7 eV, indicating high kinetic stability. researchgate.net |
| Dipole Moment | WB97XD/6-311++G** | Phenylpiperazine derivative | Increases significantly in a polar solvent (e.g., from ~10 D in gas phase to >20 D in water), enhancing H-bond formation. jksus.org |
| NBO Charge on Carbonyl O | HF/6-31G(d) | N-methylacetamide | Highly negative (approx. -0.6 to -0.7 e), confirming its role as a hydrogen bond acceptor. |
| NBO Charge on Amide N | HF/6-31G(d) | N-methylacetamide | Less negative than the carbonyl oxygen, reflecting the delocalization of its lone pair into the carbonyl group. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not static. It exists as an ensemble of different spatial arrangements, or conformations, which can interconvert. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the molecule's Potential Energy Surface (PES), a multidimensional surface that represents the potential energy as a function of its atomic coordinates.
The conformational flexibility of this compound arises from two primary sources:
Piperidine Ring Pucker: The six-membered piperidine ring is not planar and primarily adopts a stable "chair" conformation. However, it can also exist in higher-energy conformations such as "boat" and "twist-boat" forms. For most substituted piperidines, the chair form is overwhelmingly preferred. ias.ac.in
Rotation around the Amide C-N Bond: The resonance in the amide group imparts a significant barrier to rotation around the bond connecting the piperidine nitrogen to the carbonyl carbon. This rotation is a key coordinate on the PES.
Computational studies on N-substituted piperidines are well-documented. For N-methyl piperidine, studies have explored the transformation between ring conformers. rsc.org When an acyl group is attached to the piperidine nitrogen, as in this compound, the conjugation of the nitrogen's lone pair with the carbonyl π-orbital increases the nitrogen's sp2 hybridization and planarity. nih.gov This electronic effect significantly influences the conformational preferences of the ring.
A key finding in related N-acylpiperidines with substituents at the 2-position (adjacent to the nitrogen) is the concept of pseudoallylic strain. This strain can force the 2-substituent into an axial orientation to minimize steric clashes that would occur in an equatorial position. nih.gov Although this compound itself is unsubstituted at the 2-position, this principle highlights the strong interplay between the amide group and the piperidine ring's geometry. The conformer energies of substituted piperidines can often be quantitatively predicted using molecular mechanics calculations with appropriate force fields. nih.gov
A conformational search using computational methods would identify the lowest energy structures. For this compound, the global minimum on the PES is expected to feature a chair conformation for the piperidine ring. The relative orientation of the dimethylcarboxamide group would be determined by a balance of steric hindrance and electronic effects.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This technique is invaluable for understanding the dynamic behavior of this compound and its interactions with its environment, such as a solvent.
Classical MD simulations of aqueous solutions of various amides have been performed to understand their effects on the properties of water. tandfonline.comresearchgate.net These studies show that amides have a significant structuring effect on surrounding water molecules through strong hydrogen bonds. tandfonline.com For this compound in an aqueous solution, MD simulations would show:
Solvation Shell Structure: Water molecules would form a structured solvation shell around the solute. The primary interaction site would be the carbonyl oxygen, which acts as a strong hydrogen bond acceptor. The hydrophobic piperidine ring and methyl groups would lead to a different type of water structuring, influenced by the hydrophobic effect.
Hydrogen Bonding Dynamics: Simulations can quantify the number and lifetime of hydrogen bonds between the molecule's carbonyl oxygen and water molecules.
Conformational Dynamics: Over the course of a simulation, the molecule would explore different conformations. MD can be used to observe transitions between conformers, such as fluctuations in the piperidine ring pucker or rotation of the dimethylamino group, providing insight into the molecule's flexibility.
The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS are commonly used for organic molecules and have been applied to study amides like N,N-dimethylformamide (DMF). tandfonline.comacademie-sciences.fr
Table 2: Parameters Investigated by MD Simulations for Amides in Solution
| Parameter Studied | Simulation Detail | Information Gained |
| Radial Distribution Function (g(r)) | Analysis of solute-solvent atom distances | Provides a picture of the solvation shell structure, identifying the average distance and coordination number of solvent molecules around specific solute atoms (e.g., water around the carbonyl oxygen). tandfonline.comacademie-sciences.fr |
| Mean Square Displacement (MSD) | Tracking atomic positions over time | Calculation of diffusion coefficients, quantifying how fast the molecule moves through the solvent. tandfonline.com |
| Hydrogen Bond Autocorrelation | Monitoring hydrogen bond formation and breaking | Determines the average lifetime of intermolecular hydrogen bonds, revealing the strength and dynamics of solute-solvent interactions. |
| Dihedral Angle Trajectories | Tracking key dihedral angles over time | Reveals the conformational space explored by the molecule during the simulation and the frequency of conformational transitions. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. rsc.org By calculating the energies of reactants, products, and transition states, chemists can map out the most likely reaction pathways.
For this compound, a key reaction of interest is the hydrolysis of the amide bond, which would break the molecule into piperidine and dimethylamine (B145610). Computational models have been developed to predict the kinetics of amide hydrolysis under both acidic and basic conditions. rsc.orgnih.gov
Base-Catalyzed Hydrolysis: The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step. Calculations would focus on locating the transition state for this addition to determine the activation energy. rsc.org
Acid-Catalyzed Hydrolysis: This pathway is more complex. The reaction can proceed via protonation of either the carbonyl oxygen or, less commonly, the amide nitrogen. nih.govrsc.orgcolab.ws Computational studies on twisted amides, where resonance is disrupted, show that N-protonation becomes more favorable and can significantly accelerate hydrolysis. colab.ws While the amide in this compound is not exceptionally twisted, calculations of the proton affinities of the different sites (piperidine nitrogen, amide nitrogen, and carbonyl oxygen) would be the first step in exploring this mechanism. The O-protonated pathway is generally dominant for planar amides, involving the subsequent attack of a water molecule. colab.ws
Quantum chemical calculations can be used to generate a detailed energy profile for the entire reaction pathway. This involves identifying all intermediates and transition states connecting them. The calculated Gibbs free energy of activation (ΔG‡) can then be related to the reaction rate. For complex reactions, these calculations can distinguish between competing pathways, such as concerted versus stepwise mechanisms. colab.ws
Furthermore, global and local reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilic/nucleophilic indices, can be used to predict the most reactive sites in the molecule for various types of reactions.
Development and Validation of Computational Models
The reliability of large-scale simulations, particularly MD, depends on the accuracy of the underlying computational models, especially the force field. nih.gov The development and validation of these models is a critical area of computational chemistry. For a molecule like this compound, a specific force field would likely be developed using a combination of parameters from existing, well-validated force fields for amides and cyclic amines.
The general process for developing and validating a force field for a new molecule involves:
Initial Parameter Assignment: Bond lengths, angles, dihedral terms, and non-bonded parameters (van der Waals and partial atomic charges) are often taken from a general force field like the CHARMM General Force Field (CGenFF) or OPLS-AA by analogy to similar chemical groups. tandfonline.comnih.gov
Quantum Chemical Calculations: High-level quantum mechanics calculations (e.g., MP2 or DFT with a suitable basis set) are performed on the molecule to obtain a reference for its geometry, conformational energy profile (e.g., by scanning the rotation around the amide C-N bond), and electrostatic potential.
Parameter Optimization: The initial force field parameters are then refined to reproduce the quantum chemical data. Partial atomic charges are often fitted to reproduce the QM electrostatic potential. Dihedral terms are adjusted to match the rotational energy profiles.
Validation: The newly parameterized force field is validated by using it in simulations to predict bulk properties (if experimental data is available, such as density or heat of vaporization for the pure liquid) or to compare with further QM calculations or experimental data not used in the parameterization. For instance, comparing computed and experimental NMR chemical shifts can be a valuable method for validating the geometries predicted by a model. researchgate.net
The development of polarizable force fields, which account for the induction of dipoles in response to the local electric field, represents a further step in improving the accuracy of simulations, especially for polar molecules like amides. nih.gov
Future Directions and Emerging Research Avenues for N,n Dimethyl 1 Piperidinecarboxamide
Potential in Novel Synthetic Methodologies and Chemical Transformations
The synthesis of piperidine-containing molecules is a cornerstone of organic chemistry. Future research could leverage the N,N-Dimethyl-1-piperidinecarboxamide structure as both a target for novel synthetic strategies and a building block for more complex molecules.
One primary area of investigation involves the development of more efficient amide coupling reactions. researchgate.net Traditional methods often require harsh conditions or expensive coupling reagents. Research into catalytic methods, perhaps employing earth-abundant metals, for the direct formation of the C-N bond between a piperidine (B6355638) precursor and a dimethylamine (B145610) equivalent could provide more sustainable synthetic routes. Furthermore, protocols for the transamidation of primary carboxamides using N,N-dialkylformamide dimethyl acetals could be adapted and optimized for tertiary amides like this compound. scispace.com
The piperidine scaffold itself is a target of synthetic innovation. Methods like the hydrogenation of substituted pyridines are commonly used to create substituted piperidines diastereoselectively. nih.gov Applying these advanced hydrogenation and subsequent modification techniques could lead to a diverse library of this compound derivatives with varied substitution patterns on the piperidine ring.
Moreover, the entire this compound moiety can serve as a foundational scaffold. Research has shown that piperidine carboxamides can be elaborated into more complex structures, such as the piperine-carboximidamide hybrids designed as multi-targeted agents. nih.gov This suggests a promising future for using this compound as a starting point for creating novel chemical entities through transformations of the piperidine ring or the dimethylamino group.
Table 1: Emerging Synthetic Strategies for Piperidine Carboxamides
| Synthetic Strategy | Description | Potential Advantage | Research Focus Example | Citation |
|---|---|---|---|---|
| Catalytic Amide Coupling | Use of transition metal catalysts to form the amide bond, replacing stoichiometric coupling reagents. | Increased atom economy, milder reaction conditions, and reduced waste. | Copper-catalyzed amidation using DMF as an amide source. | researchgate.net |
| Diastereoselective Hydrogenation | Reduction of substituted pyridine (B92270) precursors to yield specific stereoisomers of substituted piperidines. | Access to 3D-rich molecular structures with precise stereochemical control. | Hydrogenation of disubstituted pyridines to access cis-piperidines selectively. | nih.gov |
| Transamidation Protocols | Exchange of the amine portion of an existing amide with a different amine, activated by reagents like DMF-DMA. | A mild and efficient method for creating diverse amide libraries from a common precursor. | Zirconium chloride-promoted transamidation of primary carboxamides. | scispace.com |
| Scaffold Elaboration | Using the piperidine carboxamide core as a starting point for building more complex hybrid molecules. | Rapid generation of novel chemical structures with potentially unique properties. | Synthesis of piperine-carboximidamide hybrids from piperic acid. | nih.gov |
Integration into Advanced Functional Materials and Nanostructures
The physical and chemical properties of this compound—its polarity, potential for conformational locking, and the presence of heteroatoms—make it an intriguing candidate for the design of new materials.
Research into advanced functional materials is increasingly focused on harnessing the specific properties of organic molecules. For instance, covalent organic frameworks (COFs) with ordered pores are being used to template the polymerization of electrolytes for next-generation batteries. researchgate.net The defined structure of this compound could be explored for its potential to act as a monomer or a structure-directing agent in the formation of novel polymers or porous materials. Its incorporation could influence properties like ion conductivity, thermal stability, and mechanical strength.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Role of this compound | Desired Outcome | Analogous Research | Citation |
|---|---|---|---|---|
| Polymer Electrolytes | Monomer or additive in solid or quasi-solid-state electrolytes. | Enhanced ionic conductivity, improved safety, and durability in batteries. | COF-templated polymerization of 1,3-dioxolane (B20135) for Li⁺ conductive electrolytes. | researchgate.net |
| Covalent Organic Frameworks (COFs) | Building block (linker or node) in the synthesis of crystalline porous polymers. | Creation of materials with tailored porosity for gas storage, separation, or catalysis. | Design of COFs with functionalized, ordered pores. | researchgate.net |
| Supramolecular Assemblies | Component in self-assembled nanostructures (e.g., films, gels). | Control over nanoscale architecture and material properties through non-covalent interactions. | Use of organic molecules to create responsive dressings with unidirectional fluid pathways. | researchgate.net |
Exploration of Untapped Reactivity Profiles and Green Chemistry Applications
Modern chemical synthesis emphasizes sustainability, a principle that opens new research avenues for this compound. The focus lies in developing environmentally benign synthetic processes and exploring new, atom-economical transformations.
A significant push in "green chemistry" is the replacement of hazardous solvents. rsc.org Research has demonstrated the viability of alternative solvents for amide coupling reactions, moving away from environmentally persistent choices like dichloromethane. rsc.org Future work could systematically evaluate a range of green solvents for the synthesis of this compound, optimizing yield and purity while minimizing environmental impact. Another key green strategy is the adoption of continuous flow chemistry, which offers enhanced safety, scalability, and efficiency compared to batch processing. A continuous platform was successfully designed for the synthesis of mepivacaine, a structurally related piperidine derivative, highlighting the potential for applying this technology to this compound production. unibe.ch
Beyond its synthesis, the intrinsic reactivity of the molecule is ripe for exploration. The piperidine ring contains multiple C-H bonds that are potential targets for late-stage functionalization. Catalytic C-H activation is a powerful tool in modern organic synthesis that could be used to install new functional groups onto the piperidine backbone, providing rapid access to a wide array of derivatives without de novo synthesis. Exploring reactions in environmentally friendly media, such as water, also represents a key green research direction. researchgate.net
Table 3: Green Chemistry and Reactivity Opportunities
| Research Avenue | Description | Goal | Related Finding | Citation |
|---|---|---|---|---|
| Alternative Solvents | Evaluating benign solvents to replace traditional ones like CH₂Cl₂ and DMF in amide synthesis. | Reduce environmental impact and improve process safety. | Successful evaluation of alternative solvents for common amide coupling reactions. | rsc.org |
| Continuous Flow Synthesis | Developing a continuous, rather than batch, process for the synthesis of the compound. | Enhance scalability, safety, and resource efficiency. | A continuous flow platform was developed for the synthesis of mepivacaine. | unibe.ch |
| Catalytic C-H Activation | Using transition metal catalysts to selectively functionalize C-H bonds on the piperidine ring. | Create diverse derivatives from a common core structure in an atom-economical fashion. | General principle of modern synthesis to add complexity efficiently. | N/A |
| Aqueous Reaction Media | Performing synthetic steps in water as a green solvent. | Eliminate the need for volatile organic solvents. | Eco-friendly reactions of N,N-disubstituted cyanamides have been performed in water. | researchgate.net |
Interdisciplinary Research Opportunities within Pure Chemical Sciences
The study of this compound is not confined to synthetic and materials chemistry; it also presents opportunities for fundamental investigations that bridge different sub-disciplines of pure chemistry.
Computational Chemistry: The conformational flexibility of the piperidine ring and the rotational barrier of the amide C-N bond make this molecule an excellent subject for computational analysis. High-level theoretical calculations (e.g., Density Functional Theory) can predict its preferred three-dimensional structure, vibrational spectra, and electronic properties. uni.lu Such studies can provide fundamental insights into non-covalent interactions and serve as a predictive tool for its behavior in different chemical environments.
Catalysis: Beyond being a synthetic target, this compound could be investigated as a ligand in transition metal catalysis. The presence of three heteroatoms (two nitrogens and one oxygen) offers multiple potential coordination sites. Research could explore its ability to form stable complexes with various metals and test the catalytic activity of these complexes in a range of chemical transformations.
Supramolecular Chemistry: The molecule can be explored as a building block in supramolecular chemistry. Its shape, size, and distribution of polar groups could allow it to function as a guest molecule in host-guest systems, binding within the cavities of larger macrocycles. This could lead to the development of new molecular sensors or controlled-release systems based on non-covalent interactions.
Chemical Space Exploration: In the context of developing diverse chemical libraries, this compound represents a simple yet valuable 3D-rich fragment. The synthesis of a matrix of derivatives based on this core, as has been done for other piperidine scaffolds, contributes to the broader goal of expanding the accessible chemical space with structurally diverse, non-flat molecules for screening in various chemical and physical contexts. nih.gov
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-1-piperidinecarboxamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. A common approach includes:
- Amide bond formation : Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group for reaction with dimethylamine .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reaction efficiency, while bases like diisopropylethylamine (DIEA) neutralize byproducts .
- Purification : Column chromatography or recrystallization is employed to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperidine ring conformation, methyl group integration, and carboxamide linkage .
- X-ray Crystallography : Resolves the three-dimensional structure, particularly the spatial arrangement of the dimethylamino and carboxamide groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₈H₁₆N₂O) and detects isotopic patterns .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), and methanol are preferred for their compatibility with carbodiimide coupling agents .
- Catalysts : Triethylamine or DIEA facilitates deprotonation during amide bond formation, while palladium catalysts may assist in intermediate steps for substituted derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling, while higher temperatures (40–60°C) accelerate cyclization steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in substituted analogs .
- Solvent gradients : Sequential use of polar and nonpolar solvents during purification minimizes impurities .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) can alter binding affinities .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs and validate using positive controls .
- Computational docking : Compare ligand-receptor interactions in silico to identify critical binding motifs .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments, highlighting hydrophobic interactions with protein pockets .
- Density Functional Theory (DFT) : Calculates charge distribution on the carboxamide group, predicting hydrogen-bonding potential .
- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors) for target engagement .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carboxamide group .
- Waste disposal : Incinerate or neutralize with acidic/basic solutions per institutional guidelines .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic/basic conditions : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10, forming piperidine and dimethylamine byproducts .
- Thermal stability : Decomposition above 150°C generates volatile amines, requiring inert atmospheres (e.g., N₂) for high-temperature reactions .
Q. What mechanistic insights explain its reactivity in substitution reactions?
Q. How can structure-activity relationships (SAR) guide the design of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
